molecular formula C13H15BrO B12444269 Cyclohexanone, 2-[(2-bromophenyl)methyl]- CAS No. 91911-21-6

Cyclohexanone, 2-[(2-bromophenyl)methyl]-

Cat. No.: B12444269
CAS No.: 91911-21-6
M. Wt: 267.16 g/mol
InChI Key: CTRWALBMGBDSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-[(2-bromophenyl)methyl]- is an organic compound with the molecular formula C13H15BrO It is a derivative of cyclohexanone, where a bromophenyl group is attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(2-bromophenyl)methyl]- typically involves the bromination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with bromobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(2-bromophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 2-[(2-bromophenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(2-bromophenyl)methyl]- involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-[(2-bromophenyl)methyl]- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interactions with various molecular targets, making it valuable for research and industrial applications .

Properties

CAS No.

91911-21-6

Molecular Formula

C13H15BrO

Molecular Weight

267.16 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H15BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,11H,2,4,6,8-9H2

InChI Key

CTRWALBMGBDSRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.